molecular formula C11H8BrNO3 B2709392 Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate CAS No. 377053-86-6

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

Cat. No.: B2709392
CAS No.: 377053-86-6
M. Wt: 282.093
InChI Key: FXKDYVHKGFPHBA-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C11H8BrNO3. It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is widely used in scientific research due to its versatile chemical properties. It is employed in:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

Future Directions

Isoxazoles, including “Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate”, have significant potential for future research and development due to their wide range of applications in the field of drug discovery . They represent a promising scaffold for the synthesis and development of many new promising drugs .

Mechanism of Action

Please consult with a chemical biologist or a medicinal chemist for more specific and detailed information about this compound. They might have access to more specialized databases or unpublished research that could provide the information you’re looking for. If you’re planning to work with this compound in a lab, please make sure to follow all relevant safety procedures, as the compound is classified as potentially harmful .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 4-bromobenzoyl chloride with hydroxylamine to form 4-bromophenyl isoxazole, followed by esterification with methanol to yield the final product . Another method includes the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring and subsequently esterified .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)isoxazole-5-carboxylate
  • Methyl 3-(4-fluorophenyl)isoxazole-5-carboxylate
  • Methyl 3-(4-methylphenyl)isoxazole-5-carboxylate

Uniqueness

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKDYVHKGFPHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377053-86-6
Record name methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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